Tetraphen-11-ylboronic acid
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Overview
Description
Tetraphen-11-ylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphen-11-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of aryl Grignard reagents with boron-containing compounds. For instance, aryl Grignard reagents prepared from aryl bromides can be reacted with boron reagents like triethylborate to yield the desired boronic acid . Another method involves the direct borylation of aromatic compounds using bis(pinacolato)diboron under palladium catalysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of recyclable catalysts and solvents is also a common practice to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: Tetraphen-11-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it into boranes or other boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in the Suzuki-Miyaura coupling.
Major Products: The major products of these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetraphen-11-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetraphen-11-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and enzyme inhibitors. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but with a single phenyl group instead of four.
Pinacolborane: Used in similar coupling reactions but has different reactivity and stability profiles.
Bis(pinacolato)diboron: Another boron-containing compound used in borylation reactions.
Uniqueness: Tetraphen-11-ylboronic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic acids. Its multiple phenyl groups enhance its utility in certain synthetic applications, making it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C18H13BO2 |
---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
benzo[a]anthracen-11-ylboronic acid |
InChI |
InChI=1S/C18H13BO2/c20-19(21)18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,20-21H |
InChI Key |
QWZUBWONYCDCRA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C3C(=CC2=CC=C1)C=CC4=CC=CC=C43)(O)O |
Origin of Product |
United States |
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